molecular formula C15H12F2O B6150566 1-(3-fluorophenyl)-3-(4-fluorophenyl)propan-2-one CAS No. 1098166-20-1

1-(3-fluorophenyl)-3-(4-fluorophenyl)propan-2-one

Cat. No. B6150566
CAS RN: 1098166-20-1
M. Wt: 246.3
InChI Key:
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Description

1-(3-Fluorophenyl)-3-(4-fluorophenyl)propan-2-one, commonly known as FFPP, is a synthetic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of ways, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool to study the structure and function of proteins. FFPP has a wide range of uses in the laboratory, making it a valuable tool for scientists and researchers.

Scientific Research Applications

FFPP has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool to study the structure and function of proteins. FFPP can also be used to study the binding affinity of drugs and other small molecules to proteins, and to study the structure of proteins and their interactions with other molecules. FFPP is also used in the study of enzyme kinetics and enzyme inhibition.

Mechanism of Action

FFPP is a synthetic compound that has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool to study the structure and function of proteins. FFPP acts as a substrate for enzymes, and its binding to enzymes can be used to study the structure and function of proteins. It can also be used to study the binding affinity of drugs and other small molecules to proteins.
Biochemical and Physiological Effects
FFPP has been used in a variety of studies to study the biochemical and physiological effects of compounds on cells and organisms. FFPP has been used to study the effects of drugs and other small molecules on the structure and function of proteins, and to study the effects of drugs on the binding affinity of proteins. FFPP has also been used to study the effects of drugs and other small molecules on the regulation of gene expression, and to study the effects of drugs on the metabolism of cells and organisms.

Advantages and Limitations for Lab Experiments

FFPP has several advantages for laboratory experiments. It is a versatile compound that can be used in a variety of ways, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool to study the structure and function of proteins. FFPP is also relatively easy to synthesize and is relatively stable in aqueous solutions. However, FFPP is also relatively expensive, and it can be difficult to separate from other compounds in a mixture.

Future Directions

FFPP has a wide range of applications in scientific research, and there are many potential future directions for its use. FFPP could be used to study the structure and function of proteins in greater detail, as well as to study the effects of drugs and other small molecules on the regulation of gene expression. FFPP could also be used to study the effects of drugs on the metabolism of cells and organisms, and to develop new drugs and other small molecules with improved binding affinity. FFPP could also be used to study the effects of drugs on the binding affinity of proteins, and to develop new drugs and other small molecules with improved binding affinity. Finally, FFPP could be used to study the effects of drugs and other small molecules on the structure and function of proteins, and to develop new drugs and other small molecules with improved binding affinity.

Synthesis Methods

FFPP can be synthesized in a variety of ways, depending on the desired final product. One of the most common methods is the reaction of 3-fluorophenol and 4-fluorophenol in the presence of a catalyst, such as zinc chloride. This reaction produces a mixture of FFPP and other by-products, which can be separated using column chromatography. Other methods of synthesis include the reaction of 3-fluorobenzaldehyde and 4-fluorobenzaldehyde in the presence of a base, such as sodium hydroxide, or the reaction of 3-fluorobenzyl bromide and 4-fluorobenzyl bromide in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-fluorophenyl)-3-(4-fluorophenyl)propan-2-one involves the condensation of 3-fluorophenylacetone and 4-fluorobenzaldehyde followed by reduction of the resulting alpha,beta-unsaturated ketone using sodium borohydride.", "Starting Materials": [ "3-fluorophenylacetone", "4-fluorobenzaldehyde", "sodium borohydride", "methanol", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 3-fluorophenylacetone (1.0 equiv) and 4-fluorobenzaldehyde (1.2 equiv) in methanol and add a catalytic amount of hydrochloric acid.", "Step 2: Heat the reaction mixture at reflux for 4 hours.", "Step 3: Allow the reaction mixture to cool to room temperature and add sodium hydroxide solution to adjust the pH to 9-10.", "Step 4: Extract the product with dichloromethane and wash the organic layer with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 6: Dissolve the crude product in methanol and add sodium borohydride (1.5 equiv) slowly with stirring.", "Step 7: Heat the reaction mixture at reflux for 4 hours.", "Step 8: Allow the reaction mixture to cool to room temperature and add water to quench the excess sodium borohydride.", "Step 9: Extract the product with dichloromethane and wash the organic layer with water.", "Step 10: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product." ] }

CAS RN

1098166-20-1

Product Name

1-(3-fluorophenyl)-3-(4-fluorophenyl)propan-2-one

Molecular Formula

C15H12F2O

Molecular Weight

246.3

Purity

95

Origin of Product

United States

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